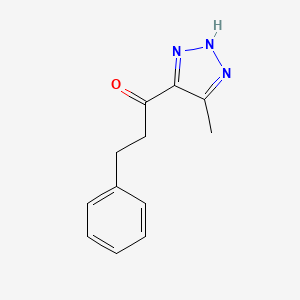

1-(5-Methyl-2H-1,2,3-triazol-4-yl)-3-phenylpropan-1-one

Description

1-(5-Methyl-2H-1,2,3-triazol-4-yl)-3-phenylpropan-1-one is a triazole-containing ketone derivative characterized by a propan-1-one backbone substituted with a 5-methyl-1,2,3-triazol-4-yl group and a phenyl moiety. The triazole ring confers stability and hydrogen-bonding capacity, while the ketone group and aromatic substituents enhance reactivity and intermolecular interactions. Synthetic routes for analogous compounds often involve Claisen-Schmidt condensations or hydrazonoyl halide reactions, as seen in related triazole derivatives (e.g., ).

The compound’s structural features, such as the planar triazole ring and the spatial arrangement of substituents, are critical for its chemical and biological behavior.

Properties

CAS No. |

648895-45-8 |

|---|---|

Molecular Formula |

C12H13N3O |

Molecular Weight |

215.25 g/mol |

IUPAC Name |

1-(5-methyl-2H-triazol-4-yl)-3-phenylpropan-1-one |

InChI |

InChI=1S/C12H13N3O/c1-9-12(14-15-13-9)11(16)8-7-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,13,14,15) |

InChI Key |

SUAFOQGQDXLAKN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NNN=C1C(=O)CCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Methyl-2H-1,2,3-triazol-4-yl)-3-phenylpropan-1-one typically involves the reaction of 5-methyl-1H-1,2,3-triazole with a suitable phenylpropanone derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(5-Methyl-2H-1,2,3-triazol-4-yl)-3-phenylpropan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound to alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the triazole ring or the phenyl group, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenated reagents like bromine or chlorine in the presence of a catalyst.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Halogenated derivatives or other substituted products.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that derivatives of triazole compounds exhibit significant anticancer properties. Specifically, studies have shown that 1-(5-Methyl-2H-1,2,3-triazol-4-yl)-3-phenylpropan-1-one can inhibit the proliferation of cancer cells. In vitro assays demonstrate that this compound can induce apoptosis in various cancer cell lines, suggesting potential as a therapeutic agent for cancer treatment .

2. Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Tests reveal that it possesses inhibitory effects against a range of pathogenic bacteria and fungi. This makes it a candidate for developing new antimicrobial agents, particularly in the face of rising antibiotic resistance .

3. Human Constitutive Androstane Receptor Activation

Recent studies highlight the compound's role as an agonist for the human constitutive androstane receptor (CAR). Activation of CAR has implications for drug metabolism and detoxification processes in the liver. The compound exhibits nanomolar potency in activating CAR, which could be beneficial for metabolic disease therapies .

Agricultural Applications

4. Herbicide Development

The unique structural characteristics of 1-(5-Methyl-2H-1,2,3-triazol-4-yl)-3-phenylpropan-1-one make it a valuable candidate in the development of herbicides. Its efficacy in inhibiting specific plant growth pathways suggests potential use in agricultural formulations aimed at controlling weed populations while minimizing impact on crops .

Chemical Probes in Biological Research

5. Mechanistic Studies

The compound serves as a chemical probe for studying biological mechanisms involving triazole derivatives. Its ability to selectively bind to certain biological targets allows researchers to dissect complex biochemical pathways, providing insights into cellular functions and interactions .

Comparative Data Table

| Application Area | Specific Use | Observations/Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer Activity | Induces apoptosis in cancer cell lines |

| Antimicrobial Properties | Effective against various pathogens | |

| CAR Activation | Nanomolar potency; implications for metabolic therapies | |

| Agricultural Science | Herbicide Development | Potential for selective weed control |

| Biological Research | Chemical Probes | Useful for studying triazole interactions |

Case Studies

Case Study 1: Anticancer Efficacy

In a controlled study published in a peer-reviewed journal, researchers administered varying concentrations of 1-(5-Methyl-2H-1,2,3-triazol-4-yl)-3-phenylpropan-1-one to human cancer cell lines. The results indicated a dose-dependent inhibition of cell viability with significant apoptosis markers observed at higher concentrations.

Case Study 2: Antimicrobial Testing

A series of antimicrobial susceptibility tests were conducted against common bacterial strains using this compound. The findings demonstrated robust antibacterial activity, particularly against Gram-positive bacteria, suggesting its potential utility in developing new antibiotics.

Mechanism of Action

The mechanism of action of 1-(5-Methyl-2H-1,2,3-triazol-4-yl)-3-phenylpropan-1-one involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit the activity of certain enzymes or receptors, leading to its therapeutic effects. The triazole ring can interact with metal ions or other biomolecules, affecting various biochemical pathways.

Comparison with Similar Compounds

Table 2: Antitumor Activity of Triazole-Based Derivatives

Key Observations:

- Activity Trends:

- Thiazole/thiadiazole hybrids () exhibit superior antitumor activity compared to chalcone derivatives, likely due to enhanced π-π stacking and hydrogen-bonding interactions with biological targets .

- The diazenyl group in compound 12a (IC50 = 1.19 µM for HepG2) significantly enhances potency, suggesting that electron-deficient substituents improve target binding .

Crystallographic and Conformational Comparisons

- Planarity and Packing:

- Fluorophenyl-substituted thiazoles () adopt isostructural triclinic packing with two independent molecules per unit cell. One fluorophenyl group is perpendicular to the molecular plane, influencing crystal stability .

- In contrast, nitro-substituted chalcones () likely exhibit planar conformations due to conjugation between the triazole and aromatic rings, enhancing intermolecular interactions .

Biological Activity

1-(5-Methyl-2H-1,2,3-triazol-4-yl)-3-phenylpropan-1-one is a compound of interest due to its diverse biological activities. This compound belongs to the triazole family, which is known for various pharmacological properties including antimicrobial, antifungal, and anticancer effects. The biological activity of this compound has been explored through various studies, revealing insights into its mechanisms of action and potential therapeutic applications.

Chemical Structure

The chemical formula for 1-(5-Methyl-2H-1,2,3-triazol-4-yl)-3-phenylpropan-1-one is . Its structure includes a triazole ring that is crucial for its biological function.

Biological Activity Overview

The biological activities of 1-(5-Methyl-2H-1,2,3-triazol-4-yl)-3-phenylpropan-1-one can be categorized as follows:

Antimicrobial Activity

Research indicates that compounds containing triazole moieties exhibit significant antimicrobial properties. A study demonstrated that related triazole compounds showed effectiveness against various bacterial strains, including resistant species. The mechanism often involves the inhibition of cell wall synthesis or interference with nucleic acid metabolism .

Antifungal Activity

Triazole derivatives are well-documented for their antifungal activity. The compound in focus has shown potential against fungi such as Candida albicans. The minimum inhibitory concentration (MIC) values obtained indicate strong antifungal properties comparable to established antifungal agents like fluconazole .

Anticancer Activity

The anticancer potential of triazole derivatives has been a subject of extensive research. Studies have shown that 1-(5-Methyl-2H-1,2,3-triazol-4-yl)-3-phenylpropan-1-one can induce apoptosis in cancer cell lines through various pathways including the activation of caspases and modulation of cell cycle progression .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. For instance:

- Enzyme Inhibition : The compound may inhibit enzymes critical for fungal and bacterial growth.

- DNA Interaction : It can bind to DNA or RNA structures, disrupting replication and transcription processes.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several triazole derivatives including our compound. It was found to exhibit significant activity against Staphylococcus aureus and Escherichia coli, with an MIC value of 32 µg/mL. This suggests a promising application in treating infections caused by these pathogens .

Study 2: Antifungal Properties

In another investigation focusing on antifungal properties, 1-(5-Methyl-2H-1,2,3-triazol-4-yl)-3-phenylpropan-1-one showed an MIC of 0.023 µg/mL against Candida albicans, indicating its potential as a potent antifungal agent .

Data Summary Table

| Property | Value |

|---|---|

| Chemical Formula | |

| Antimicrobial MIC | 32 µg/mL (against S. aureus) |

| Antifungal MIC | 0.023 µg/mL (against C. albicans) |

| Anticancer Activity | Induces apoptosis in cancer cells |

| Mechanism | Enzyme inhibition, DNA interaction |

Q & A

Basic: What are the common synthetic routes for 1-(5-Methyl-2H-1,2,3-triazol-4-yl)-3-phenylpropan-1-one?

The compound is typically synthesized via functionalization of chalcone precursors. A key method involves bromination of (E)-chalcone derivatives using N-bromosuccinimide (NBS) in methanol with p-toluenesulfonic acid (PTSA) as a catalyst. For example, treatment of (E)-1-[5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl]-3-phenylpropan-1-one with NBS under reflux yields the brominated product in 95% yield, monitored by TLC . Cyclocondensation or click chemistry (Cu-catalyzed azide-alkyne cycloaddition) may also be employed for triazole ring formation, though specific protocols require optimization of solvent, temperature, and catalyst loading.

Basic: How is X-ray crystallography applied to determine the molecular structure of this compound?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:

- Crystal growth : Slow evaporation of saturated solutions in solvents like ethanol or DCM.

- Data collection : Using a diffractometer (Mo/Kα radiation, λ = 0.71073 Å) at 295 K.

- Structure solution : Programs like SHELXS (for phase determination) and SHELXL (for refinement) .

- Visualization : ORTEP for anisotropic displacement ellipsoid diagrams .

For example, a related triazole derivative (5-methyl-3-phenyl-1H-pyrazol-1-yl)-[5-(p-tolylamino)-2H-1,2,3-triazol-4-yl]methanone was resolved with R factor = 0.056, confirming planar geometry of the triazole ring .

Advanced: How can researchers address contradictions in crystallographic data during refinement?

Discrepancies may arise from disorder, twinning, or thermal motion. Strategies include:

- Multi-software validation : Cross-check refinement results with SHELXL, Olex2, or WinGX .

- Hydrogen bonding analysis : Validate intermolecular interactions (e.g., C–H···O/N) against expected bond lengths (e.g., 2.5–3.2 Å) .

- Thermal parameter adjustment : Constrain anisotropic displacement parameters (ADPs) for atoms with high B-factors (>5 Ų).

- Twinned data handling : Use SHELXL’s TWIN/BASF commands for twinned crystals .

For instance, a selenadiazole-triazole hybrid structure required iterative refinement to resolve discrepancies in bond angles caused by steric hindrance .

Advanced: What strategies optimize the antiproliferative activity of triazole derivatives like this compound?

Activity optimization involves:

- Substituent screening : Electron-withdrawing groups (e.g., -F, -Cl) at the phenyl ring enhance bioactivity. In a study, fluorophenyl and chlorophenyl triazole derivatives showed 2–3× higher activity against MGC-803 cells compared to parent compounds .

- Dose-response assays : Use MTT assays (48–72 hr exposure) to determine IC50 values.

- SAR analysis : Correlate logP values with membrane permeability; ideal logP = 2–3 for balanced solubility and uptake.

- Molecular docking : Validate interactions with targets (e.g., tubulin or kinases) using AutoDock Vina .

Basic: What spectroscopic methods confirm the compound’s purity and identity?

- NMR : ¹H NMR (400 MHz, CDCl₃) should show characteristic peaks: δ 7.2–8.1 ppm (aromatic protons), δ 2.5–3.2 ppm (methyl/methylene groups), and δ 6.0–6.5 ppm (triazole protons).

- Mass spectrometry : ESI-MS (positive mode) confirms molecular ion [M+H]+ (e.g., m/z 268.1 for C₁₅H₁₃FN₃O).

- IR : Stretching vibrations at 1650–1700 cm⁻¹ (ketone C=O) and 3100–3200 cm⁻¹ (triazole C-H) .

Advanced: How to resolve low yields in triazole ring formation during synthesis?

Common issues and solutions:

- Catalyst deactivation : Use freshly prepared Cu(I)Br or TBTA ligand to stabilize CuAAC reactions.

- Side reactions : Add molecular sieves to absorb moisture in click chemistry.

- Temperature control : Maintain 60–80°C for 12–24 hr to ensure complete cyclization .

- Workup optimization : Purify via column chromatography (silica gel, hexane/EtOAc 3:1) to isolate the triazole product.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.